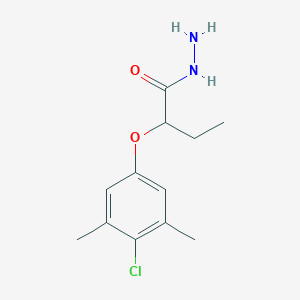
N-cyclopentyl-2-(3,4-dichlorophenyl)acetamide
Descripción general
Descripción
N-cyclopentyl-2-(3,4-dichlorophenyl)acetamide, commonly known as DCPA, is a herbicide that belongs to the family of acetanilide herbicides. It is widely used in agriculture to control broadleaf weeds in crops such as soybeans, corn, and wheat. DCPA is known for its low toxicity and high selectivity towards weeds, making it a popular choice among farmers.
Mecanismo De Acción
DCPA works by inhibiting the synthesis of fatty acids in plants, which leads to the death of the plant. It does this by inhibiting the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. DCPA is selective towards broadleaf weeds because these plants have a higher rate of fatty acid synthesis compared to grasses.
Biochemical and Physiological Effects:
DCPA has been shown to have low toxicity towards mammals and is not known to cause any acute or chronic health effects. However, it can cause skin and eye irritation if it comes into contact with the skin or eyes. DCPA can also cause respiratory irritation if it is inhaled. In plants, DCPA inhibits the synthesis of fatty acids, leading to the death of the plant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPA is a widely used herbicide in agriculture, making it readily available for laboratory experiments. Its low toxicity towards mammals makes it a safe choice for laboratory experiments. However, DCPA is selective towards broadleaf weeds, which limits its use in experiments involving grasses.
Direcciones Futuras
There are several future directions for research on DCPA. One area of research could focus on the impact of DCPA on soil microbial communities and its potential to cause soil erosion. Another area of research could focus on the potential of DCPA to leach into groundwater and its impact on aquatic organisms. Finally, research could focus on the development of new herbicides that are more effective and have a lower impact on the environment.
Aplicaciones Científicas De Investigación
DCPA has been widely studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling weeds such as pigweed, lambsquarters, and velvetleaf. DCPA has also been studied for its impact on soil microbial communities and its potential to cause soil erosion. In addition, DCPA has been studied for its potential to leach into groundwater and its impact on aquatic organisms.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-11-6-5-9(7-12(11)15)8-13(17)16-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPHAULNSKZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3,4-dichlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-isopropylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4264141.png)
![3-{[2-(4-isopropylbenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4264145.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide](/img/structure/B4264157.png)


![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide](/img/structure/B4264178.png)
![4-{2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4264189.png)
![6-({2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4264194.png)


![4-butoxy-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzamide](/img/structure/B4264218.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-quinolinecarboxamide](/img/structure/B4264230.png)
![1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine](/img/structure/B4264233.png)
![4-[2-(3-ethoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4264243.png)